1,4,7-Triaminoheptane
Description
Structure
3D Structure
Properties
CAS No. |
1985-81-5 |
|---|---|
Molecular Formula |
C7H19N3 |
Molecular Weight |
145.25 g/mol |
IUPAC Name |
heptane-1,4,7-triamine |
InChI |
InChI=1S/C7H19N3/c8-5-1-3-7(10)4-2-6-9/h7H,1-6,8-10H2 |
InChI Key |
GDRJDUSGGPSMEI-UHFFFAOYSA-N |
SMILES |
C(CC(CCCN)N)CN |
Canonical SMILES |
C(CC(CCCN)N)CN |
Other CAS No. |
1985-81-5 |
Synonyms |
1,4,7-triaminoheptane |
Origin of Product |
United States |
Synthesis and Manufacturing Processes
The synthesis of linear triamines such as 1,4,7-Triaminoheptane can be achieved through various chemical routes. One practical method involves the use of (2-trimethylsilyl)ethanesulfonamides (SES-amides). umn.edu This method allows for the convenient construction of linear triamines in high yields and offers the potential for orthogonal protection, which is crucial for synthesizing more complex molecules. umn.edu The process starts with SES-chloride, which can be produced with high yield and purity, providing efficient access to the primary SES-amide. umn.edu
Another approach involves the synthesis of new analogues of triscatecholate siderophores based on linear or tripodal triamines. nih.gov These synthetic routes can incorporate spacer groups or various substituents to modify the properties of the final triamine. nih.gov
Chemical and Physical Properties
1,4,7-Triaminoheptane is a chemical compound with the formula C7H19N3. ontosight.ai It is typically a colorless to light yellow liquid with a characteristic amine odor. ontosight.ai The presence of three amino groups makes it a versatile intermediate in chemical synthesis. ontosight.ai
Interactive Data Table: of this compound
| Property | Value |
| Molecular Formula | C7H19N3 |
| Molecular Weight | 145.25 g/mol |
| Appearance | Colorless to light yellow liquid ontosight.ai |
| Odor | Amine-like ontosight.ai |
| CAS Number | 1985-81-5 epa.govchemspider.com |
Coordination Chemistry of 1,4,7 Triaminoheptane
Ligand Design Principles for Polyamine Chelators
The design of polyamine chelators is governed by several key principles that dictate the stability and selectivity of the resulting metal complexes. The chelate effect is a primary driving force, where a polydentate ligand, such as 1,4,7-triaminoheptane with its three donor nitrogen atoms, forms a more stable complex than an equivalent number of monodentate ligands. researchgate.net This enhanced stability is largely attributed to a favorable increase in entropy upon chelation. researchgate.net
The size of the chelate rings formed upon coordination is also crucial. Generally, 5- and 6-membered chelate rings provide the most stable complexes. researchgate.net In the case of this compound, coordination to a metal center would result in the formation of two linked six-membered chelate rings. The nature of the donor atoms—in this case, primary and secondary amines—influences the affinity for different metal ions, often following the Irving-Williams series for transition metals.
Formation of Metal-1,4,7-Triaminoheptane Complexes
The formation of a metal complex with this compound involves the displacement of solvent molecules from the metal's coordination sphere by the nitrogen donor atoms of the ligand. The stability of these complexes in solution is quantified by stability constants (log K). researchgate.net
Transition Metal Coordination Studies
While specific and extensive studies on the transition metal complexes of this compound are not as widely reported as for its cyclic analog TACN, research on similar linear triamines provides valuable insights. For instance, the coordination of copper(II) with linear polyamines is well-documented, often resulting in square planar or distorted octahedral geometries depending on the solvent and counter-ions present. cuni.cz Nickel(II) complexes with polyamine ligands are also common, typically exhibiting octahedral geometries. researchgate.net The stability of these complexes is influenced by factors such as the chelate effect and the pre-organization of the ligand. scispace.com
A study on copper(II) complexes with a series of linear polyamines, including a ligand similar in structure to this compound, investigated their hydrolytic activity for the cleavage of phosphate (B84403) diesters, suggesting potential applications in the development of artificial nucleases. mdpi.com
Main Group Element Complexation
The complexation of this compound with main group elements (s- and p-block) is a sparsely documented area of research. In general, alkali and alkaline earth metals (s-block) have a weaker tendency to form complexes with amine ligands compared to transition metals. When they do, the interactions are primarily electrostatic in nature. P-block elements, with their varied oxidation states and coordination geometries, could potentially form more stable and structurally diverse complexes with polyamine ligands, but specific studies involving this compound are not prominent in the available scientific literature.
Stereochemical Aspects of Coordination
The coordination of a flexible ligand like this compound to a metal center can lead to the formation of various stereoisomers. These can include geometric isomers (cis/trans, fac/mer) and optical isomers (enantiomers). chemistryjournal.netnih.govhku.hk For an octahedral complex with a tridentate ligand like this compound, facial (fac) and meridional (mer) isomers are possible, where the three nitrogen donors occupy one face or a meridian of the octahedron, respectively. hopotx.com
The specific stereochemistry adopted can be influenced by the metal ion, the other ligands in the coordination sphere, and the reaction conditions. The conformational flexibility of the heptane (B126788) backbone allows the ligand to adapt to the preferred coordination geometry of the metal ion. However, detailed crystallographic and spectroscopic studies dedicated to elucidating the specific stereoisomers of this compound complexes are limited.
Electronic Structure and Bonding in this compound Complexes
The electronic structure and bonding in metal complexes of this compound are primarily investigated through techniques such as electronic absorption (UV-Vis) spectroscopy and magnetic susceptibility measurements. The electronic spectra of transition metal complexes typically show d-d transitions, which are sensitive to the geometry of the complex and the ligand field strength. researchgate.net For instance, the color of cobalt(III) and copper(II) complexes is a direct consequence of these electronic transitions. semanticscholar.orgias.ac.in
The bonding in these complexes is characterized by the donation of lone pair electrons from the nitrogen atoms of the ligand to the vacant orbitals of the metal ion, forming coordinate covalent bonds. The nature and strength of these bonds can be further probed by computational methods like Density Functional Theory (DFT), which can provide insights into orbital interactions and charge distribution within the complex. beilstein-journals.orgchemrxiv.org However, specific and detailed electronic structure analyses for a series of this compound complexes are not widely available.
Catalytic Applications of Metal-1,4,7-Triaminoheptane Complexes
Metal complexes are widely used as catalysts in a variety of organic and inorganic reactions. nih.govrsc.org Polyamino-metal complexes, in particular, have shown promise in areas such as oxidation catalysis, polymerization, and as models for metalloenzymes. researchgate.netmdpi.com For example, copper(II) complexes of some polyamines have been studied for their catalytic activity in the hydrolysis of phosphate esters, mimicking the function of nuclease enzymes. mdpi.com
While the potential for catalytic applications of this compound complexes exists, specific examples and detailed studies of their catalytic activity, efficiency, and mechanisms are not extensively reported in the scientific literature. The development of such catalysts would depend on the ability to fine-tune the electronic and steric properties of the metal center through the coordination of the this compound ligand and any co-ligands.
The field of coordination chemistry often explores a wide variety of ligands for catalytic processes; however, it appears that this compound has not been a significant focus of published research in this context. While studies on related polyamine ligands and their metal complexes in catalysis are available, the strict focus on this compound as per the user's request cannot be fulfilled based on the current scientific literature.
Therefore, the generation of a detailed and scientifically accurate article on the "" with a specific focus on its roles in "Homogeneous Catalysis Research" and "Heterogeneous Catalysis Development" is not possible at this time due to the lack of primary research data.
Supramolecular Assemblies Involving 1,4,7 Triaminoheptane
Non-Covalent Interactions in 1,4,7-Triaminoheptane Systems
Non-covalent interactions are the primary driving forces that govern the formation of supramolecular structures. nih.gov In systems involving this compound, the key interactions are hydrogen bonding and electrostatic forces, which are significantly influenced by the pH of the environment.
Hydrogen Bonding: The three amino groups in this compound can act as both hydrogen bond donors and acceptors. This dual capacity allows for the formation of intricate hydrogen-bonding networks, which can stabilize specific conformations or mediate interactions with other molecules. In its neutral state, the primary amine (-NH2) groups can interact with other electronegative atoms. Upon protonation, the resulting ammonium (B1175870) (-NH3+) groups become potent hydrogen bond donors, capable of forming strong, directional bonds with acceptors like oxygen or nitrogen atoms on adjacent molecules. rsc.org
Electrostatic Interactions: At physiological pH, the amino groups of polyamines are typically protonated, rendering the molecule polycationic. researchgate.net The resulting positive charges on the this compound molecule are central to its function in supramolecular chemistry. These cationic centers can engage in strong, non-directional electrostatic interactions with anionic species, such as the phosphate (B84403) groups of nucleotides or other negatively charged molecules. nih.govnih.gov The spacing of the amino groups along the heptane (B126788) chain influences the spatial arrangement of these charges, which is a key factor in molecular recognition and the stability of the resulting complexes. nih.gov Studies on similar polyamine systems have shown that these electrostatic interactions are fundamental to the formation of molecular adducts. rsc.org
The table below summarizes the primary non-covalent interactions involving this compound.
Table 1: Key Non-Covalent Interactions in this compound Systems
| Interaction Type | Participating Groups on this compound | Interacting Partner Groups | Significance in Supramolecular Assembly |
|---|---|---|---|
| Hydrogen Bonding | -NH2 (donor/acceptor), -NH3+ (donor) | Electronegative atoms (O, N) on other molecules | Directionality, structural definition, network formation |
| Electrostatic Interactions | Protonated amino groups (-NH3+) | Anionic species (e.g., phosphates, carboxylates) | Strong, non-directional attraction; complex stabilization |
| Van der Waals Forces | Heptane backbone (-CH2-) | Hydrophobic moieties | Weak, non-specific attraction; contributes to packing and stability |
Host-Guest Chemistry with this compound
Host-guest chemistry involves the formation of a complex between a larger "host" molecule, which contains a cavity, and a smaller "guest" molecule that fits within it. ucl.ac.uk The trifunctional nature and linear geometry of this compound make it an ideal guest for various macrocyclic hosts.
Cucurbit[n]urils (CB[n]) as Hosts: Cucurbiturils are barrel-shaped macrocycles with a hydrophobic cavity and two carbonyl-fringed portals that can interact strongly with positively charged groups. ibs.re.kr Linear polyamines are excellent guests for CB[n] hosts, with the stability of the complex depending on the chain length and the number of amine groups. nih.gov For this compound, the protonated ammonium groups can form strong ion-dipole and hydrogen-bonding interactions with the carbonyl portals of a host like cucurbit ibs.re.kruril (CB ibs.re.kr), while the aliphatic heptane chain is encapsulated within the hydrophobic cavity. The ability of different polyamines to displace an indicator dye from the CB[n] cavity forms the basis of sensor arrays for discriminating between various biogenic amines. ibs.re.kr
Cyclodextrins (CDs) as Hosts: Cyclodextrins are cyclic oligosaccharides that feature a hydrophobic inner cavity and a hydrophilic exterior. beilstein-journals.org They can encapsulate hydrophobic molecules or parts of molecules in aqueous solutions. The seven-carbon aliphatic chain of this compound is of a suitable size and hydrophobicity to be included within the cavity of β-cyclodextrin. The amino groups would likely remain outside the cavity, interacting with the hydrophilic exterior or the surrounding solvent. The binding affinity would be driven by the hydrophobic effect, displacing high-energy water molecules from the cyclodextrin (B1172386) cavity. constructor.university Research on polyaminocyclodextrins has demonstrated the compatibility of these two chemical functionalities in a single system. beilstein-journals.org
The table below outlines the potential host-guest interactions.
Table 2: this compound as a Guest with Macrocyclic Hosts
| Host Molecule | Key Structural Features | Primary Driving Forces for Binding | Likely Binding Mode with this compound |
|---|---|---|---|
| Cucurbit[n]urils | Hydrophobic cavity, polar carbonyl portals | Ion-dipole interactions, hydrogen bonding, hydrophobic effect | Heptane chain encapsulated in the cavity; protonated amino groups interacting with portals |
| Cyclodextrins | Hydrophobic inner cavity, hydrophilic exterior | Hydrophobic effect, van der Waals forces | Heptane chain encapsulated in the cavity; amino groups exposed to the solvent |
Self-Assembly Processes and Architectures
Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. mdpi.com The amphiphilic nature of this compound—possessing both a hydrophobic carbon backbone and hydrophilic amino groups—is the primary driver for its self-assembly.
The separation of these distinct segments is a fundamental force in the formation of supramolecular structures. mdpi.com In aqueous media, the hydrophobic heptane chains tend to aggregate to minimize contact with water, while the hydrophilic, and often charged, amino groups remain exposed to the solvent. This process can lead to the formation of various architectures, such as micelles or vesicles. Studies on alkylated polyamine analogs have shown that they self-assemble into spherical nanoparticles, with the size of the particles being dependent on the length of the hydrophobic alkyl groups. mdpi.com Similarly, it is expected that this compound could form analogous nanoparticle structures. Furthermore, research has demonstrated that polyamines can self-assemble within porous templates to form stable polymeric shells, a process stabilized by either covalent cross-linking or ionic bonding. researchgate.net
The table below details the factors and outcomes of self-assembly.
Table 3: Self-Assembly of Polyamine Systems
| Driving Force | Molecular Components | Resulting Supramolecular Architecture | Relevant Research Findings |
|---|---|---|---|
| Amphiphilicity | Hydrophobic carbon backbone, hydrophilic amino groups | Micelles, vesicles, nanoparticles | Alkylated polyamine analogs form spherical nanoparticles in water. mdpi.com |
| Electrostatic Interactions | Cationic polyamines and anionic polymers/phosphates | Polymeric shells, core-shell nanoparticles | Polyamines self-assemble with phosphate to form nanoparticles. nih.gov |
| Inward Buildup | Non-ionized polyamines in porous templates | Permeability-tunable polymeric shells | A facile method for biomolecular encapsulation has been developed using this process. researchgate.net |
Polyamine-mediated Supramolecular Polymer Formation
Supramolecular polymers are polymeric arrays in which monomeric units are connected by reversible, non-covalent interactions. wiley-vch.ded-nb.info The ability of this compound to act as a trifunctional linker makes it a valuable component in mediating the formation of these advanced materials.
Supramolecular polymerization can proceed through several mechanisms, including isodesmic, cooperative, and ring-chain-mediated processes. wiley-vch.de The formation of these polymers often relies on the self-assembly of monomers that have at least two binding sites capable of non-covalent interaction. wiley-vch.de this compound, with its three distinct binding sites (the amino groups), can be considered an AB2-type or ABC-type monomer, depending on the interacting partners.
These amino groups can participate in orthogonal self-assembly, where multiple, non-interfering recognition motifs are used to build complex structures. beilstein-journals.org For instance, the terminal amino groups could bind to one type of molecular partner (e.g., via host-guest complexation with a macrocycle), while the central amino group interacts with another (e.g., through metal coordination). This approach allows for the construction of sophisticated topologies, such as linear or cross-linked supramolecular polymers. mdpi.com The concentration-dependent nature of these systems is a hallmark of supramolecular polymerization, often showing a critical polymerization concentration where a transition from small cyclic oligomers to long linear chains occurs. beilstein-journals.orgmdpi.com
The table below summarizes the principles of polyamine-mediated supramolecular polymerization.
Table 4: Principles of Supramolecular Polymerization Mediated by Polyamines
| Polymerization Component | Interaction Type | Role of this compound | Potential Polymer Architecture |
|---|---|---|---|
| Monomer | Host-guest interactions, metal coordination, hydrogen bonding | Trifunctional linker or monomer (AB2/ABC type) | Linear, branched, or cross-linked polymers |
| Orthogonal Assembly | Multiple, non-interfering recognition events | Connecting different supramolecular motifs simultaneously | Complex networks, responsive materials |
| Stimuli-Responsiveness | Reversible non-covalent bonds | Providing sites sensitive to pH, ions, or temperature | "Smart" polymers that adapt to environmental changes |
Biological Systems: Interactions and Metabolic Effects of 1,4,7 Triaminoheptane Non Clinical
Role as a Polyamine Analogue in Cellular Systems
1,4,7-Triaminoheptane functions as a structural analogue of the natural polyamines spermidine (B129725) and spermine (B22157). nih.gov This mimicry allows it to be recognized and taken up by cells through the polyamine transport system. nih.govnih.gov Once inside the cell, it can interfere with the normal functions and regulation of natural polyamines.
In studies involving SV-3T3 cells depleted of spermidine by the ornithine decarboxylase inhibitor 2-difluoromethylornithine (DFMO), this compound was able to restore cell growth, albeit transiently. nih.gov It is suggested that the analogue displaces spermine from intracellular binding sites, making the natural polyamine available to fulfill its essential roles in cell proliferation. nih.gov However, this effect is not sustained, indicating that this compound cannot fully substitute for the functions of natural polyamines in the long term. nih.gov Research has shown that continued cell growth is dependent on the presence of the naturally occurring polyamines, spermidine or spermine, and they cannot be replaced by analogues that only contain primary amino groups. nih.gov
Modulation of Polyamine Metabolism Pathways
As a polyamine analogue, this compound can significantly influence the intricate pathways of polyamine metabolism.
Effects on Ornithine Decarboxylase (ODC) Activity
Ornithine decarboxylase (ODC) is a critical enzyme in the biosynthesis of polyamines. oncotarget.comd-nb.info Its activity is tightly regulated by the intracellular concentrations of polyamines in a negative feedback loop. microbialcell.com Polyamines can induce the synthesis of an inhibitory protein called antizyme, which binds to ODC and targets it for degradation. microbialcell.com While direct studies on the effect of this compound on ODC activity are limited, its ability to act as a polyamine analogue suggests it could influence this regulatory process. For instance, in SV-3T3 cells treated with DFMO, the introduction of this compound led to a restoration of growth, a process intricately linked to polyamine levels and, consequently, ODC regulation. nih.gov
Impact on Spermidine/Spermine N1-Acetyltransferase (SSAT) Induction
Spermidine/spermine N1-acetyltransferase (SSAT) is a key catabolic enzyme in polyamine metabolism. researchgate.net Its induction leads to the acetylation of spermidine and spermine, marking them for either export from the cell or conversion to putrescine. nih.gov Certain polyamine analogues are known to be potent inducers of SSAT. nih.gov Research has identified this compound as a compound comparable in potency to spermidine in its ability to induce SSAT activity. researchgate.netscience.gov This induction can lead to a significant depletion of intracellular spermidine and spermine pools.
Influence on Polyamine Transport Mechanisms
This compound is recognized and transported into cells via the same transport systems responsible for the uptake of natural polyamines. nih.govnih.gov This has been demonstrated in SV-3T3 cells, where the analogue accumulates intracellularly. nih.gov The uptake of polyamine analogues like this compound can compete with the transport of natural polyamines, thereby affecting their intracellular concentrations. The polyamine transport system is complex, involving both endocytic and solute carrier-mediated mechanisms. nih.govresearchgate.net Analogues can influence this system, though they may be less effective than natural polyamines in the feedback regulation of the transporter itself. nih.gov
Interaction with Biological Macromolecules (Nucleic Acids, Proteins, and Phospholipids)
Due to their cationic nature at physiological pH, polyamines are known to interact with negatively charged macromolecules such as nucleic acids (DNA and RNA), proteins, and phospholipids (B1166683). gbiosciences.com These interactions are crucial for various cellular functions, including DNA stabilization, gene expression, and signal transduction. As a polyamine analogue, this compound is also capable of such interactions. The binding of polyamines and their analogues to DNA can influence its conformation. nih.gov The interaction with proteins is also significant, as seen in the regulation of ODC by antizyme. microbialcell.com Furthermore, interactions with phospholipids can affect membrane stability and function. nih.gov
Cellular Growth and Proliferation Studies (in vitro/animal models, non-clinical)
The effects of this compound on cellular growth have been investigated in various non-clinical models. In SV-3T3 cells where polyamine biosynthesis was inhibited by DFMO, this compound was shown to temporarily restore cell division. nih.gov This growth-promoting effect was observed for approximately three to four population doublings, after which cell growth ceased. nih.gov This cessation corresponded with a significant depletion of intracellular spermine levels to below 20% of normal. nih.gov These findings suggest that while this compound can transiently support cell proliferation in the absence of newly synthesized spermidine, it cannot replace the essential, long-term functions of natural polyamines, particularly spermine, in maintaining continuous cell growth. nih.gov
Polyamine Homeostasis and Analogues in Research Models
Polyamines are essential polycationic molecules crucial for cell growth, survival, and a multitude of biological processes. nih.gov Their intracellular concentrations are tightly controlled through a complex network of biosynthesis, catabolism, and transport, a state known as polyamine homeostasis. nih.govmdpi.com The polyamine biosynthetic pathway is a key target in research, particularly in cancer studies, where dysregulation of polyamine metabolism is a common feature. nih.govtandfonline.com Synthetic polyamine analogues are instrumental in these research models to probe the intricacies of polyamine function and to disrupt their metabolism in pathological conditions. tandfonline.comnih.gov
Research has explored whether synthetic triamines, such as this compound, can replace naturally occurring polyamines to support cell growth. A study using SV-3T3 cells (a fibroblast cell line) investigated the effects of this compound on cells where spermidine levels were depleted by 2-difluoromethylornithine (DFMO), an inhibitor of the key biosynthetic enzyme ornithine decarboxylase (ODC). nih.gov
The study found that the addition of this compound led to a temporary restoration of normal growth rates in these spermidine-depleted cells. nih.gov However, this growth was not sustained; it ceased after approximately three to four population doublings. nih.gov This transient effect was linked to the depletion of intracellular spermine to levels below 20% of normal. nih.gov The proposed mechanism suggests that this compound is taken up by the cells and displaces spermine from its intracellular binding sites. This newly available spermine can then temporarily fulfill the essential functions required for cell growth. nih.gov These findings underscore that synthetic analogues with only primary amino groups, like this compound, cannot permanently substitute for the essential roles of natural polyamines like spermidine or spermine in maintaining continuous cell proliferation. nih.gov
Table 1: Effects of this compound on Spermidine-Depleted SV-3T3 Cells
| Experimental Condition | Key Observation | Proposed Mechanism | Reference |
|---|---|---|---|
| SV-3T3 cells + 2-difluoromethylornithine (DFMO) | Spermidine depletion and growth inhibition. | Inhibition of ornithine decarboxylase (ODC). | nih.gov |
| DFMO-treated cells + this compound | Transient restoration of cell growth for 3-4 doublings. | Uptake of the analogue displaces intracellular spermine, making it available for essential functions. | nih.gov |
| Prolonged culture with DFMO + this compound | Cessation of cell growth. | Depletion of intracellular spermine to critical levels (<20% of normal). | nih.gov |
Somatic Embryogenic Competence and Polyamine Levels in Plant Systems
Somatic embryogenesis is a remarkable process where plant somatic cells differentiate into embryos, providing a valuable tool for plant propagation and genetic engineering. Polyamines, including putrescine, spermidine, and spermine, are considered crucial regulators in this developmental pathway. researchgate.nettubitak.gov.trnih.gov The levels and ratios of these polyamines often correlate with the embryogenic potential of plant tissues. usda.gov
Generally, a high level of polyamines is associated with optimal embryo development, likely by ensuring the necessary rates of cell division to support embryo growth. researchgate.net Research across various plant species, including carrot, pine, and wheat, has demonstrated a dynamic interplay between polyamine concentrations and the progression of somatic embryogenesis. tubitak.gov.trusda.gov For instance, in carrot cell cultures, an increase in polyamine biosynthesis often precedes the development of somatic embryos. usda.gov In studies with Pinus radiata, developing somatic and zygotic embryos showed a significant increase in their spermidine content, leading to higher spermidine/putrescine ratios, which distinguished viable embryos from non-viable ones.
The essential role of polyamines is further highlighted by studies using specific inhibitors of their biosynthesis. Inhibitors of arginine decarboxylase (ADC) and S-adenosylmethionine decarboxylase (SAMDC), such as DFMA and MGBG respectively, have been shown to strongly inhibit somatic embryogenesis in carrot. usda.govusda.gov The inhibitory effects of these compounds can often be reversed by the addition of exogenous spermidine, confirming that continued polyamine synthesis is necessary for the differentiation and development of somatic embryos. usda.gov Conversely, the application of certain polyamines can promote embryogenesis; for example, media containing putrescine enhanced the regeneration efficiency in wheat. tubitak.gov.tr
Table 2: Role of Polyamines and Inhibitors in Plant Somatic Embryogenesis
| Plant System | Compound/Condition | Observed Effect on Somatic Embryogenesis | Reference |
|---|---|---|---|
| Carrot (Daucus carota) | Increased endogenous polyamine biosynthesis | Precedes the development of somatic embryos. | usda.gov |
| Carrot (Daucus carota) | DFMA (ADC inhibitor) | Inhibition of somatic embryogenesis. | usda.gov |
| Carrot (Daucus carota) | MGBG (SAMDC inhibitor) | Inhibition of somatic embryogenesis. | usda.gov |
| Carrot (Daucus carota) | DFMO (ODC inhibitor) | Promotes somatic embryogenesis. | usda.gov |
| Wheat (Triticum aestivum) | Exogenous Putrescine (1 mM) | Highest responded embryogenic callus rate and regeneration efficiency. | tubitak.gov.tr |
| Pine (Pinus radiata) | High Spermidine/Putrescine ratio | Characteristic of mature, viable somatic embryos capable of germination. |
Advanced Analytical Characterization Techniques for 1,4,7 Triaminoheptane Research
Spectroscopic Methodologies
Spectroscopic techniques are indispensable for the structural elucidation of molecules like 1,4,7-Triaminoheptane. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic connectivity and chemical environment, while Mass Spectrometry (MS) offers insights into the molecular weight and fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Predicted ¹H NMR Spectrum: The ¹H NMR spectrum would be expected to show distinct signals for the different proton environments in the molecule. The integration of these signals would correspond to the number of protons in each environment. Protons on carbons adjacent to the electron-withdrawing amino groups would appear at a higher chemical shift (downfield) compared to other methylene (B1212753) protons.
Predicted ¹³C NMR Spectrum: The ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. savemyexams.comlibretexts.org Due to the symmetry of this compound, fewer than seven signals would be expected. The carbons bonded directly to nitrogen atoms (C1, C4, C7) would be the most deshielded and thus appear at the highest chemical shifts.
Table 1: Predicted NMR Data for this compound This table presents predicted chemical shifts (δ) in parts per million (ppm). Actual experimental values may vary based on solvent and other conditions.
| Spectrum | Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|---|
| ¹H NMR | H on C1, C7 | ~2.7 - 2.9 | Triplet (t) | 4H |
| H on C2, C6 | ~1.5 - 1.7 | Quintet | 4H | |
| H on C3, C5 | ~2.6 - 2.8 | Triplet (t) | 4H | |
| H on N-H | Broad singlet | Variable | 5H | |
| ¹³C NMR | C1, C7 | ~40 - 45 | - | - |
| C2, C6 | ~25 - 30 | - | - | |
| C3, C5 | ~45 - 50 | - | - | |
| C4 | ~50 - 55 | - | - |
Mass Spectrometry (MS) Applications in Characterization
Mass spectrometry is a key analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of a compound's molecular weight and elemental composition with high accuracy. uni-saarland.de For this compound, the monoisotopic mass is 145.157898 g/mol . epa.govchemspider.com
In addition to determining the molecular weight, MS provides structural information through the analysis of fragmentation patterns. tutorchase.comlibretexts.org When a molecule is ionized in the mass spectrometer, the resulting molecular ion can break apart into smaller, characteristic fragment ions. For aliphatic amines like this compound, a dominant fragmentation mechanism is alpha-cleavage, which is the breaking of the C-C bond adjacent to the nitrogen atom. miamioh.edu This process results in the formation of stable, nitrogen-containing cations.
Table 2: Predicted Mass Spectrometry Fragmentation for this compound This table shows potential fragmentation pathways and the resulting m/z values.
| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 145 | [C₇H₁₉N₃]⁺ | Molecular Ion (M⁺) |
| 115 | [C₅H₁₃N₃]⁺ | Alpha-cleavage with loss of C₂H₅ radical |
| 101 | [C₄H₁₁N₃]⁺ | Alpha-cleavage with loss of C₃H₇ radical |
| 86 | [C₄H₁₂N₂]⁺ | Cleavage of C3-C4 bond with H-transfer |
| 73 | [C₃H₉N₂]⁺ | Cleavage of C2-C3 bond with H-transfer |
| 30 | [CH₄N]⁺ | Alpha-cleavage resulting in [CH₂NH₂]⁺ |
Chromatographic Separation and Quantification Techniques
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For a polar compound like this compound, liquid and gas chromatography are essential for its isolation from complex matrices and for its quantification.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of non-volatile and polar compounds. savemyexams.comchemicalbook.com Due to the high polarity and lack of a strong chromophore in polyamines, their analysis by HPLC often requires specific strategies. These can include ion-exchange or reversed-phase chromatography, often coupled with a derivatization step to enhance detection by UV or fluorescence detectors. longdom.orgsavemyexams.com Alternatively, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be used for detection without derivatization.
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. hmdb.canih.gov The direct analysis of polyamines like this compound by GC is challenging due to their low volatility and high polarity, which can lead to poor peak shape and strong adsorption on the column. researchgate.netnih.gov To overcome these issues, derivatization is a mandatory sample preparation step. This process converts the polar amino groups into less polar, more volatile functional groups. Common derivatizing agents for polyamines include chloroformates (e.g., ethylchloroformate, isobutyl chloroformate) and anhydrides (e.g., trifluoroacetic anhydride, pentafluoropropionic anhydride), which allow for successful separation and detection by GC, often coupled with a mass spectrometer. longdom.orgbohrium.comnih.gov
Hyphenated Techniques (e.g., LC-MS) in Polyamine Analysis
The coupling of liquid chromatography with mass spectrometry (LC-MS) represents one of the most powerful and sensitive approaches for the analysis of polyamines in complex biological samples. researchgate.netbohrium.com This hyphenated technique combines the superior separation capabilities of HPLC with the high selectivity and sensitivity of mass spectrometry. nih.gov
LC-MS/MS (tandem mass spectrometry) methods are particularly effective, often utilizing selected reaction monitoring (SRM) to provide excellent specificity and low detection limits, which can be in the femtomole range. longdom.orgnih.gov These methods can quantify polyamines with or without derivatization. Derivatization can improve chromatographic behavior, while direct analysis simplifies sample preparation. bohrium.com The use of volatile ion-pairing agents in the mobile phase, such as heptafluorobutyric acid, can also be employed to enhance the retention of underivatized polyamines on reversed-phase columns. longdom.orgnih.gov The robustness and high-throughput nature of modern LC-MS systems make them highly suitable for the routine analysis of this compound and other polyamines in various research contexts. bohrium.com
Table 3: Common Derivatization Reagents for GC and HPLC Analysis of Polyamines
| Reagent | Abbreviation | Technique | Comments |
|---|---|---|---|
| Ethylchloroformate | ECF | GC-MS | Reacts with amino groups to form volatile carbamates. bohrium.com |
| Pentafluoropropionic Anhydride | PFPA | GC-MS | Forms stable, volatile derivatives with primary and secondary amines. nih.gov |
| Isobutyl Chloroformate | IBCF | GC-MS | Used for simultaneous derivatization of amino and carboxylic acid groups. longdom.org |
| Dansyl Chloride | - | HPLC-Fluorescence | Provides a fluorescent tag for sensitive detection. |
| O-Phthalaldehyde | OPA | HPLC-Fluorescence | Reacts with primary amines in the presence of a thiol to form fluorescent isoindoles. |
Specialized Analytical Approaches for Ligand-Binding Studies (e.g., Ligand Fishing, Bio-affinity Chromatography)
In the realm of molecular biology and drug discovery, understanding the interactions between a small molecule and its biological targets is paramount. For a compound like this compound, which belongs to the polyamine family, identifying its binding partners within a complex biological system is crucial to elucidating its mechanism of action. Specialized analytical techniques such as ligand fishing and bio-affinity chromatography are powerful tools for this purpose. These methods are designed to isolate and identify specific binding partners from complex mixtures like cell lysates or tissue extracts.
Ligand Fishing
Ligand fishing is a bioanalytical screening method that leverages the principle of affinity selection to isolate potential ligands for a specific target from a complex mixture. researchgate.netmdpi.com In the context of this compound research, this technique could be adapted to identify proteins or other macromolecules that interact with it. The general workflow involves immobilizing a potential biological target (e.g., a receptor or enzyme) onto a solid support, such as magnetic beads. mdpi.com This immobilized target is then incubated with a complex biological sample, which may contain this compound or its derivatives. Molecules that bind to the target are "fished out" of the mixture, while non-binding components are washed away. The captured ligands are then eluted and identified using analytical techniques like mass spectrometry.
This approach is particularly advantageous for screening natural product extracts or other complex mixtures for bioactive compounds with high efficiency and specificity. mdpi.com While direct studies employing ligand fishing for this compound are not prominently documented, the methodology holds significant promise for identifying its cellular interactome.
Bio-affinity Chromatography
Bio-affinity chromatography is a powerful purification technique that separates molecules based on a highly specific and reversible biological interaction. microbenotes.comresearchgate.net This interaction can be between an enzyme and its substrate, an antibody and its antigen, or a receptor and its ligand. microbenotes.com For studying this compound, the compound itself or a derivative could be immobilized onto a chromatographic matrix to create an affinity column. cube-biotech.com
When a complex biological sample, such as a cell lysate, is passed through this column, proteins or other molecules that have an affinity for this compound will bind to the matrix. cube-biotech.com All other components of the sample will pass through the column and can be washed away. The bound molecules can then be eluted by changing the experimental conditions, such as pH, ionic strength, or by introducing a competing ligand. The eluted proteins can be subsequently identified and characterized.
This technique is not only useful for purification but also for studying the binding affinity and kinetics of the interaction. While specific applications of bio-affinity chromatography for this compound are not extensively reported, this method is a standard and powerful tool for such investigations.
Illustrative Research Findings from Bio-affinity Chromatography
To demonstrate the type of data that can be obtained from bio-affinity chromatography, the following table illustrates hypothetical findings from an experiment designed to identify binding partners of this compound.
| Potential Protein Target | Elution Condition | Binding Affinity (K d) | Putative Function |
| Enzyme X | High salt concentration | 5.2 µM | Involved in cellular metabolism |
| Receptor Y | pH shift to acidic | 15.7 µM | Cell signaling |
| Structural Protein Z | Competitive elution | 50.3 µM | Cytoskeletal organization |
This table is for illustrative purposes only and does not represent actual experimental data for this compound.
The binding affinity, represented by the dissociation constant (K_d_), indicates the strength of the interaction between the ligand (this compound) and its target. A lower K_d_ value signifies a stronger binding affinity. cube-biotech.com The elution conditions provide insights into the nature of the binding interaction. For example, elution with high salt concentrations suggests that the interaction is primarily electrostatic.
The application of these specialized analytical techniques is essential for advancing our understanding of the biological roles of this compound. By identifying its specific binding partners, researchers can uncover the pathways and cellular processes it influences, paving the way for potential therapeutic applications.
Future Research Directions and Academic Impact of 1,4,7 Triaminoheptane Studies
Emerging Applications in Material Science Research
The exploration of 1,4,7-triaminoheptane in material science is an expanding field with significant potential. fcc-na.com Its trifunctional nature makes it a valuable building block for the synthesis of new polymers and materials with tailored properties. fcc-na.com Researchers are investigating its use in the development of advanced materials for a variety of applications.
One promising area is the creation of novel porous materials. The specific spacing of the amino groups in this compound allows for the construction of frameworks with defined pore sizes and functionalities. These materials could have applications in gas storage, separation, and catalysis. The development of three-dimensional van der Waals open frameworks (WaaFs) using metal-organic polyhedra as building blocks has demonstrated the potential for creating highly porous and durable structures, a field where functionalized polyamines like this compound could play a role. scitechdaily.com
Furthermore, the amine groups of this compound can be functionalized to create materials with specific surface properties. This could lead to the development of new coatings, adhesives, and composite materials with enhanced performance characteristics. The ability to tailor surface chemistry is crucial for applications ranging from biocompatible medical implants to advanced electronic components. fcc-na.com
Novel Ligand Design Strategies
The three strategically placed amino groups in this compound make it an excellent candidate for the design of novel ligands for metal coordination. rsc.org The ability of polyamines to form stable complexes with a variety of metal ions is well-documented, and the specific geometry of this compound offers unique possibilities for creating complexes with specific catalytic, magnetic, or optical properties. rsc.orgwikipedia.org
Future research will likely focus on the synthesis of derivatives of this compound with modified backbones or appended functional groups. These modifications can be used to fine-tune the ligand's coordination properties, such as its selectivity for certain metal ions or its ability to stabilize specific oxidation states. For instance, the introduction of bulky substituents could create sterically hindered coordination environments, leading to unusual reactivity.
The development of "smart" ligands that respond to external stimuli, such as light or pH, is another exciting avenue. By incorporating photo-responsive or pH-sensitive moieties into the this compound framework, it may be possible to create metal complexes whose properties can be switched on and off, with potential applications in areas like controlled drug delivery and molecular sensing.
Advanced Theoretical Modeling for Polyamine Systems
Computational studies are becoming increasingly vital in understanding the behavior of complex molecular systems, and polyamines like this compound are no exception. nih.govsintef.no Advanced theoretical modeling techniques, such as density functional theory (DFT) and molecular dynamics (MD) simulations, can provide valuable insights into the structure, dynamics, and reactivity of this compound and its derivatives. nih.govbohrium.com
These computational approaches can be used to predict the preferred conformations of this compound in different environments, such as in solution or when bound to a metal ion. They can also be used to model the interactions of the polyamine with other molecules, such as biological macromolecules or components of a material. This can help in the rational design of new ligands and materials with desired properties. acs.org
Furthermore, theoretical modeling can be employed to investigate the mechanisms of reactions involving this compound, such as its role in catalysis or its interactions with biological targets. bohrium.com By providing a detailed, atomistic-level understanding of these processes, computational studies can guide experimental work and accelerate the discovery of new applications for this versatile molecule.
Expanding Biological Interaction Research (beyond current scope, non-clinical)
While the clinical applications of this compound are outside the scope of this article, its fundamental biological interactions remain a significant area of academic inquiry. Polyamines are known to play crucial roles in a variety of cellular processes, and understanding how synthetic polyamines like this compound interact with biological systems is of great interest. aacrjournals.org
Research has shown that synthetic triamines can influence cell growth and polyamine metabolism. epa.gov For example, studies on SV-3T3 cells have investigated the ability of this compound to substitute for naturally occurring polyamines. epa.gov Such research helps to elucidate the specific structural requirements for polyamine function in cellular processes. epa.gov
Future non-clinical research could explore the interactions of this compound with nucleic acids, proteins, and other cellular components. aacrjournals.org These studies could utilize techniques such as NMR spectroscopy, X-ray crystallography, and fluorescence microscopy to probe the binding modes and functional consequences of these interactions. This fundamental knowledge could contribute to a broader understanding of polyamine biology and inform the design of molecular probes to study cellular pathways.
Methodological Advancements in Synthesis and Analysis
The advancement of research on this compound is intrinsically linked to the development of improved methods for its synthesis and analysis. While the compound is commercially available, the development of more efficient, scalable, and sustainable synthetic routes is an ongoing area of research. echemi.com This includes the exploration of new catalytic methods and the use of green chemistry principles to minimize waste and environmental impact.
Protecting group strategies are crucial in the synthesis of functionalized derivatives of this compound. The use of protecting groups like Boc (tert-butoxycarbonyl) allows for the selective modification of the different amino groups, enabling the synthesis of complex, well-defined structures. broadpharm.com
Advances in analytical techniques are also essential for characterizing this compound and its complexes. Techniques such as high-resolution mass spectrometry, multi-dimensional NMR spectroscopy, and single-crystal X-ray diffraction provide detailed information about the structure, purity, and properties of these compounds. rsc.org The development of new analytical methods, potentially coupled with computational modeling, will be crucial for advancing our understanding of this important polyamine.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
